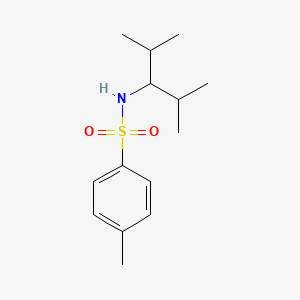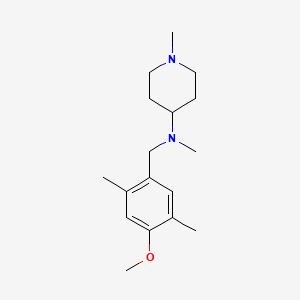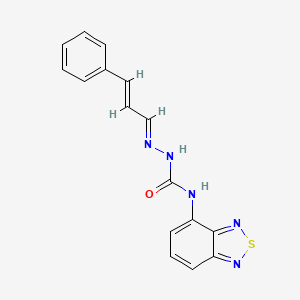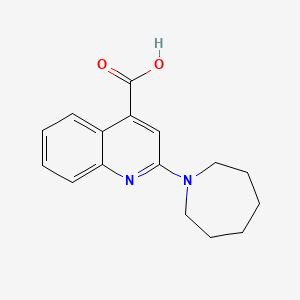
N-(1-isopropyl-2-methylpropyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)-4-methylbenzenesulfonamide, also known as sulfaquinoxaline, is a sulfonamide antibiotic that is commonly used in veterinary medicine to treat bacterial infections in livestock. Sulfaquinoxaline belongs to the class of sulfonamides that inhibit bacterial growth by blocking the synthesis of folic acid, which is essential for the growth and survival of bacteria.
Mécanisme D'action
Sulfaquinoxaline works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is essential for the growth and survival of bacteria, and inhibition of its synthesis leads to bacterial death.
Biochemical and Physiological Effects:
Sulfaquinoxaline has been shown to have a high degree of selectivity for bacterial cells over mammalian cells, due to differences in the folic acid synthesis pathway between the two. However, it can cause adverse effects in some animals, including hypersensitivity reactions and gastrointestinal disturbances.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfaquinoxaline is a widely used antibiotic in veterinary medicine and is readily available for research purposes. However, its use in laboratory experiments is limited by the potential for bacterial resistance to develop and the need to carefully control dosages to avoid toxicity.
Orientations Futures
Future research on N-(1-isopropyl-2-methylpropyl)-4-methylbenzenesulfonamideline could focus on developing new strategies to overcome bacterial resistance to sulfonamides, such as combination therapy with other antibiotics or the use of alternative sulfonamide derivatives. Additionally, further studies could investigate the potential use of N-(1-isopropyl-2-methylpropyl)-4-methylbenzenesulfonamideline in the treatment of human bacterial infections, as well as its potential for use in other areas of medicine, such as cancer treatment.
Méthodes De Synthèse
Sulfaquinoxaline can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzenesulfonamide with isopropyl-2-methylpropylamine, followed by reduction and acetylation reactions. The final product is purified through recrystallization to obtain pure N-(1-isopropyl-2-methylpropyl)-4-methylbenzenesulfonamideline.
Applications De Recherche Scientifique
Sulfaquinoxaline has been extensively studied for its antibacterial activity against a wide range of bacteria, including E. coli, Salmonella, and Campylobacter. It has been used in research studies to investigate the mechanisms of bacterial resistance to sulfonamides and to develop new strategies to overcome this resistance.
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-10(2)14(11(3)4)15-18(16,17)13-8-6-12(5)7-9-13/h6-11,14-15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFJURROAHZPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5726262.png)

![3-({[(2-bromophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5726272.png)





![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B5726346.png)
